Lysergamide

Vascular Pharmacology Ergot Alkaloid Toxicology Veterinary Medicine

Lysergamide (LSA), the unsubstituted primary amide of lysergic acid, delivers the essential pharmacological baseline for ergoline scaffold research. With ~27 nM 5-HT2A affinity and a distinct partial agonist/antagonist profile at adrenergic receptors, compound-specific sourcing is mandatory—generic substitution across lysergic acid derivatives is scientifically invalid. This reference standard enables unambiguous chromatographic identification of emerging NPS lysergamides and precise quantification of vasoconstrictive alkaloids in endophyte-infected tall fescue toxicosis studies. Required for accurate SAR investigations, receptor signaling dissection, and forensic toxicology.

Molecular Formula C16H17N3O
Molecular Weight 267.33 g/mol
CAS No. 478-94-4
Cat. No. B1675752
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameLysergamide
CAS478-94-4
Synonyms9,10-didehydro-6-methylergoline-8 beta-carboxamide
lysergamide
lysergic acid amide
Molecular FormulaC16H17N3O
Molecular Weight267.33 g/mol
Structural Identifiers
SMILESCN1CC(C=C2C1CC3=CNC4=CC=CC2=C34)C(=O)N
InChIInChI=1S/C16H17N3O/c1-19-8-10(16(17)20)5-12-11-3-2-4-13-15(11)9(7-18-13)6-14(12)19/h2-5,7,10,14,18H,6,8H2,1H3,(H2,17,20)/t10-,14-/m1/s1
InChIKeyGENAHGKEFJLNJB-QMTHXVAHSA-N
Commercial & Availability
Standard Pack Sizes0.5 mg / 5 mg / 25 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Lysergamide (CAS 478-94-4) for Research & Industrial Procurement: A Validated Ergot Alkaloid


Lysergamide (d-lysergic acid amide, ergine, LSA) is an ergoline alkaloid occurring naturally in fungi of the Clavicipitaceae family and in vines of the Convolvulaceae. As the primary amide of lysergic acid, it shares the core ergoline scaffold with clinically relevant compounds such as ergonovine and ergotamine, but lacks substitution on the amide nitrogen. This fundamental structural feature dictates its distinct pharmacological fingerprint, including partial agonist activity at serotonergic and adrenergic receptors and quantifiable vasoconstrictive properties, which differentiate it from both N-substituted therapeutic ergot alkaloids and potent hallucinogenic diethylamide analogs [1] [2].

Why Lysergamide Cannot Be Interchanged with LSD or Ergonovine: The Amide Nitrogen Substitution Divide


Generic substitution across lysergic acid derivatives is scientifically invalid due to profound differences in potency, receptor selectivity, and physiological effect driven by amide nitrogen substitution. Lysergamide (LSA), the unsubstituted primary amide, exhibits significantly lower binding affinity at key serotonergic receptors (e.g., 5-HT2A, 5-HT1A) compared to the diethylamide analog LSD, resulting in an approximately 20- to 30-fold difference in in vivo potency for inducing hallucinogen-like behavioral responses [1]. Conversely, compared to N-substituted therapeutic ergot alkaloids like ergonovine, lysergamide demonstrates comparable vasoconstrictor activity in isolated vascular models but acts as a partial agonist/antagonist, a functional profile distinct from the more potent, full agonist activity of N-substituted derivatives [2]. These quantifiable differences in molecular pharmacology mandate compound-specific sourcing for accurate analytical reference, toxicological assessment, or pharmacological investigation.

Lysergamide Technical Data Sheet: Key Quantitative Differentiators vs. LSD, Ergonovine, and Other Analogs


Vasoconstrictor Activity: A Direct Comparison with Ergonovine and Ergotamine

Lysergamide induces vasoconstriction in bovine vasculature with a potency comparable to the clinically used ergot alkaloids ergonovine and ergotamine. Preincubation with lysergamide partially inhibits the contractile response to adrenergic agents, indicating partial agonist/antagonist activity, a functional property differentiating it from full agonists [1].

Vascular Pharmacology Ergot Alkaloid Toxicology Veterinary Medicine

Receptor Binding Affinity: Lower Potency Compared to LSD

Lysergamide (LSA) exhibits significantly lower binding affinity at serotonin 5-HT1A and 5-HT2 receptors compared to LSD. This is reflected in functional in vivo assays, where LSD is approximately 27-fold more potent than structurally related N-acylated lysergamides in inducing the head-twitch response (HTR), a behavioral proxy for 5-HT2A activation [1] [2].

Molecular Pharmacology Psychedelic Research Receptor Binding Assays

Stereoselective Receptor Binding: The Critical Role of Chiral Amide Substituents

Studies of lysergic acid amides possessing chiral alkyl groups on the amide nitrogen demonstrate stereoselective binding at 5-HT1A and 5-HT2A receptors. Compounds with the (R)-configuration exhibit significantly higher affinity and in vivo potency compared to their (S)-isomers. For example, (R)-pentyllysergamide is approximately 20 times more active than (S)-pentyllysergamide in stimulating phosphoinositide turnover at the 5-HT2A receptor [1] [2].

Structure-Activity Relationship Chiral Pharmacology Serotonin Receptors

Dopamine Receptor Affinity: A Distinct Profile from LSD

LSD and its structural analogs bind with similar affinity to D2-like dopamine receptors and 5-HT2 serotonin receptors, whereas affinity for D1-like receptors is 2- to 3-fold lower. This ratio is a key component of LSD's polypharmacology. While the unsubstituted lysergamide (LSA) is expected to have lower overall affinity across all these targets compared to LSD, the relative ratio of D2/5-HT2 vs. D1 affinity may be altered due to the lack of the diethylamide group, potentially leading to a distinct functional outcome [1].

Dopamine Pharmacology Receptor Profiling Neuropsychopharmacology

Where Lysergamide Provides Definitive Analytical & Research Value


Veterinary Toxicology & Fescue Toxicosis Research

Lysergamide is the essential reference standard for quantifying and studying the vasoconstrictive alkaloids present in endophyte-infected tall fescue (Acremonium coenophialum). Its direct vasoactivity, comparable to ergonovine and ergotamine, makes it a critical tool for elucidating the mechanisms of fescue foot and other related toxicoses in cattle [1].

Analytical Reference Material for Forensic & NPS Identification

As the parent scaffold for numerous emerging novel psychoactive substances (NPS), lysergamide serves as a primary analytical reference standard. Its distinct chromatographic and mass spectral properties, when compared to N-substituted derivatives (e.g., 1P-LSD, ALD-52), are essential for the unambiguous identification and differentiation of new lysergamides in seized materials and biological samples [2].

Structure-Activity Relationship (SAR) Studies in Serotonergic Pharmacology

Lysergamide provides the essential 'baseline' for SAR investigations into the ergoline scaffold. Comparing its receptor binding profile (e.g., ~27 nM affinity for 5-HT2) and low in vivo potency with N-substituted analogs like LSD and 1P-LSD allows researchers to precisely quantify the contributions of the amide substituent to receptor affinity, functional selectivity, and behavioral activity [3] [4].

Functional Studies of Partial Agonism at Adrenergic Receptors

The demonstrated partial agonist/antagonist activity of lysergamide at adrenergic receptors in vascular tissue provides a unique pharmacological tool. This property distinguishes it from the full agonist activity of other ergot alkaloids and makes it valuable for dissecting complex receptor signaling pathways in isolated tissue preparations [1].

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